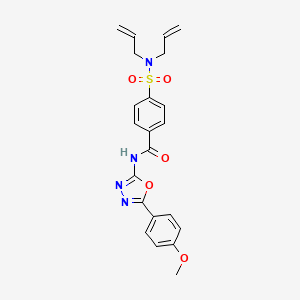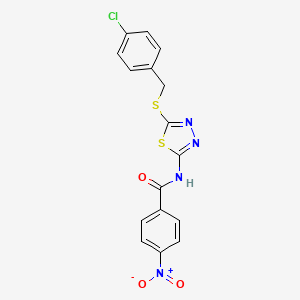
2-Hydrazinyl-4-iodopyridine
Übersicht
Beschreibung
2-Hydrazinyl-4-iodopyridine is a chemical compound with the CAS Number: 1057393-44-8 . It has a molecular weight of 235.03 and its IUPAC name is 2-hydrazino-4-iodopyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Hydrazinyl-4-iodopyridine is 1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) . This indicates that the compound has a pyridine ring with an iodine atom and a hydrazine group attached to it.Physical And Chemical Properties Analysis
2-Hydrazinyl-4-iodopyridine is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Hydrazinyl-4-iodopyridine is a valuable chemical intermediate utilized in various synthesis processes. Its potential in the formation of 2,4-disubstituted pyridines is noteworthy. For instance, 2-bromo-4-iodopyridine, closely related to 2-Hydrazinyl-4-iodopyridine, is synthesized from 2-bromopyridine and serves as a crucial building block for synthesizing 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines through one-pot reactions. This synthesis pathway underscores the compound's role in creating complex chemical structures (Duan et al., 2004).
Catalytic and Coordination Chemistry
The compound's utility extends to catalytic and coordination chemistry, particularly in the formation of complex chemical structures. The coordination compounds of oligopyridine ligands, to which 2-Hydrazinyl-4-iodopyridine is structurally related, find applications in diverse research fields such as materials science, biomedicinal chemistry, and organometallic catalysis. Terpyridines, a class of compounds related to 2-Hydrazinyl-4-iodopyridine, are known for their utility in a wide array of reactions, ranging from artificial photosynthesis to organic transformations, highlighting the compound's relevance in catalytic applications (Winter et al., 2011).
Supramolecular Chemistry and Sensor Development
2-Hydrazinyl-4-iodopyridine derivatives have been extensively studied for their role in supramolecular chemistry, particularly in the development of molecular switches, metallo-assemblies, and sensors. The versatility of the hydrazone functional group, which is integral to these compounds, is leveraged for the synthesis of diverse structures. This versatility is crucial for applications such as controlling the properties of self-assembled systems, forming dynamic metallogrids, and detecting various chemical entities, ranging from metal cations to neutral molecules (Su & Aprahamian, 2014).
Antimicrobial and Pharmacological Applications
The antimicrobial potential of 2-Hydrazinyl-4-iodopyridine derivatives is significant. For instance, certain synthesized compounds exhibit antimicrobial activities comparable to established reference drugs, highlighting their potential in pharmacological applications. The compound's derivatives, particularly when functionalized with appropriate substituents, demonstrate noteworthy biological activities (Abdel Salam et al., 2014).
Spectroanalytical Studies
The compound and its derivatives are also of interest in spectroanalytical studies. For instance, the vibrational spectra of 2-amino-5-iodopyridine, structurally similar to 2-Hydrazinyl-4-iodopyridine, have been extensively studied using various analytical techniques. These studies provide insights into the compound's structural and electronic properties, further facilitating its application in various scientific domains (Sundaraganesan et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 .
Relevant Papers The search results include a paper titled "Potential role of hydrazinyl 1,2,4-triazoles derivatives as acetylcholinesterase inhibitors: synthesis, biological evaluation, kinetics mechanism and molecular docking and simulation studies" . This paper discusses the potential of hydrazinyl 1,2,4-triazoles derivatives, which could include 2-Hydrazinyl-4-iodopyridine, as acetylcholinesterase inhibitors. The paper includes synthesis, biological evaluation, kinetics mechanism studies, and molecular docking and simulation studies .
Eigenschaften
IUPAC Name |
(4-iodopyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDVSPXAYBJQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-iodopyridine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2669772.png)

![[(6Z,10Z)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B2669774.png)
![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)

![Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2669781.png)

![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)



![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2669791.png)
